molecular formula C6H6F2N4O2S B11041316 5-[(difluoroacetyl)amino]-N-methyl-1,2,3-thiadiazole-4-carboxamide

5-[(difluoroacetyl)amino]-N-methyl-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B11041316
M. Wt: 236.20 g/mol
InChI Key: KIRBHILRIFTFEX-UHFFFAOYSA-N
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Description

5-[(2,2-DIFLUOROACETYL)AMINO]-N-METHYL-1,2,3-THIADIAZOLE-4-CARBOXAMIDE is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,2-DIFLUOROACETYL)AMINO]-N-METHYL-1,2,3-THIADIAZOLE-4-CARBOXAMIDE typically involves the reaction of difluoroacetyl chloride with N-methylthiosemicarbazide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then cyclized to form the thiadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(2,2-DIFLUOROACETYL)AMINO]-N-METHYL-1,2,3-THIADIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluoroacetyl group, where nucleophiles like amines or thiols can replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

5-[(2,2-DIFLUOROACETYL)AMINO]-N-METHYL-1,2,3-THIADIAZOLE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2,2-DIFLUOROACETYL)AMINO]-N-METHYL-1,2,3-THIADIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2,2-DIFLUOROACETYL)AMINO]-N-METHYL-1,2,3-THIADIAZOLE-4-CARBOXAMIDE is unique due to its combination of a difluoroacetyl group and a thiadiazole ring. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H6F2N4O2S

Molecular Weight

236.20 g/mol

IUPAC Name

5-[(2,2-difluoroacetyl)amino]-N-methylthiadiazole-4-carboxamide

InChI

InChI=1S/C6H6F2N4O2S/c1-9-4(13)2-6(15-12-11-2)10-5(14)3(7)8/h3H,1H3,(H,9,13)(H,10,14)

InChI Key

KIRBHILRIFTFEX-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(SN=N1)NC(=O)C(F)F

Origin of Product

United States

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